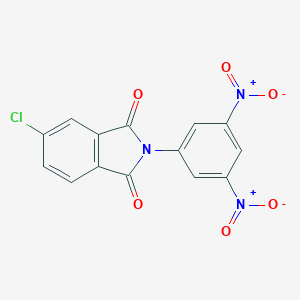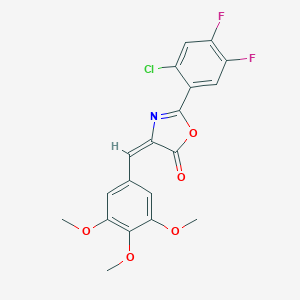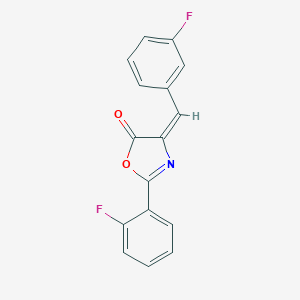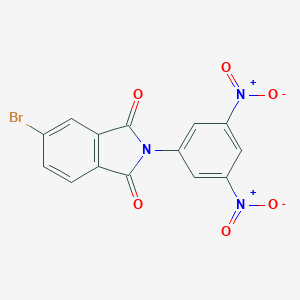
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione typically involves the following steps:
Chlorination: The chlorination of the isoindole ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivatives: Formed by the reduction of nitro groups.
Hydroxylamine derivatives: Formed by the oxidation of nitro groups.
Substituted isoindole derivatives: Formed by nucleophilic substitution of the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{3,5-bisnitrophenyl}-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atom.
5-chloro-1H-isoindole-1,3(2H)-dione: Lacks the nitro groups.
2-{3,5-dinitrophenyl}-5-chloro-1H-isoindole-1,3(2H)-dione: Has different substitution patterns on the phenyl rings.
Uniqueness
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is unique due to the presence of both nitro groups and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other isoindole derivatives.
Eigenschaften
Molekularformel |
C14H6ClN3O6 |
|---|---|
Molekulargewicht |
347.66g/mol |
IUPAC-Name |
5-chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6ClN3O6/c15-7-1-2-11-12(3-7)14(20)16(13(11)19)8-4-9(17(21)22)6-10(5-8)18(23)24/h1-6H |
InChI-Schlüssel |
ZJDCHURPVPGVKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Diethylamino)phenyl]-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446828.png)
![11-(2-bromo-3,6-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446829.png)
![2-(2-{[3-oxo-1-benzothiophen-2(3H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B446832.png)
![5-[3-({4-Nitrobenzyl}oxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B446835.png)
![N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE](/img/structure/B446836.png)
![5-Benzoyl-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446838.png)


![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446844.png)


![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B446847.png)

![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
